Marbofloxacin Impurity A

Description

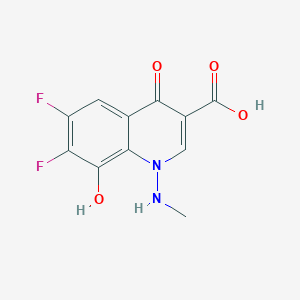

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanisms of Marbofloxacin Impurity a

Degradation-Related Formation

The chemical structure of marbofloxacin (B1676072), a fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities, including Impurity A.

Hydrolytic Degradation Mechanisms

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary pathway for the degradation of marbofloxacin. Marbofloxacin Impurity A can be formed under both acidic and basic hydrolytic conditions.

Under acidic conditions, marbofloxacin undergoes selective cleavage of the fused pyrido-benzoxadiazine ring and the piperazinyl group, directly yielding Impurity A. This degradation is particularly significant and has been observed in forced degradation studies. nih.gov

Basic hydrolysis can also induce the degradation of marbofloxacin, although the specific yield of Impurity A under these conditions is not as well-documented as under acidic stress.

Table 1: Conditions for Acidic Hydrolysis of Marbofloxacin to Impurity A

| Parameter | Condition | Yield of Impurity A |

|---|---|---|

| Acid | 0.1–1.0 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 65–72% |

| Temperature | 60–80°C |

| Time | 4–8 hours | |

Source:

Oxidative Degradation Mechanisms

Oxidative stress is another critical factor in the degradation of marbofloxacin. The molecule is susceptible to oxidation, which can lead to the formation of various degradation products, including Impurity A. Moderate degradation of marbofloxacin has been observed under oxidative conditions. nih.gov

Controlled oxidation using agents such as hydrogen peroxide or potassium permanganate (B83412) can generate this compound. This suggests that exposure to oxidizing agents during manufacturing or storage can contribute to the impurity profile of the drug.

Table 2: Conditions for Oxidative Degradation of Marbofloxacin to Impurity A

| Parameter | Condition |

|---|

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) or Potassium Permanganate (KMnO₄) |

Source:

Influence of Environmental Stress Conditions

Environmental factors play a significant role in the stability of marbofloxacin and the formation of its impurities.

Light (Photodegradation): Exposure to sunlight can cause the photochemical degradation of marbofloxacin. This process involves the homolytic cleavage of the tetrahydrooxadiazine moiety, resulting in the formation of quinolinol-type structures, which are related to the core structure of Impurity A. google.comsmolecule.comsynzeal.comnih.govnih.govresearchgate.netnih.gov The rate of photodegradation can be influenced by the pH of the solution, with the cationic form of marbofloxacin being more reactive. google.comsmolecule.comnih.gov

pH: The pH of the environment has a profound impact on the stability of marbofloxacin. As detailed in the hydrolytic degradation section, acidic pH significantly promotes the formation of Impurity A. nih.gov

Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation, thereby increasing the potential for the formation of this compound. simsonpharma.com

Process-Related Formation during Marbofloxacin Synthesis

Impurities can also be introduced during the synthesis of the active pharmaceutical ingredient. These are known as process-related impurities and can arise from various sources within the manufacturing process. This compound has been identified as a potential process-related impurity. nih.gov

Diversion of Synthetic Intermediates

The synthesis of marbofloxacin is a multi-step process that involves the construction of the core fluoroquinolone structure. One of the key starting materials for marbofloxacin synthesis is 2,4,5-trifluoro-3-methoxy-benzoyl chloride. google.com The synthesis proceeds through amination and cyclization steps to form the quinoline (B57606) backbone. google.com If the synthesis is halted or does not proceed to completion after the cyclization step but before the subsequent piperazine (B1678402) contraction, the resulting quinoline core is essentially the structure of Impurity A. Therefore, any diversion of this key intermediate before the final steps of the synthesis can result in the formation of this compound.

Side Reactions during Key Synthesis Steps

Side reactions occurring during the complex synthesis of marbofloxacin can also be a source of Impurity A. For instance, during the cyclization reactions to form the fused ring system of marbofloxacin, incomplete or alternative cyclization pathways could lead to the formation of the simpler quinoline backbone of Impurity A. The conditions of these reactions, such as temperature and the presence of catalysts, are critical in directing the reaction towards the desired product and minimizing the formation of such impurities.

Impurity Profiles from Different Synthetic Routes

The impurity profile of Marbofloxacin, including the prevalence of Impurity A, is significantly influenced by the chosen synthetic pathway. Different starting materials and reaction conditions can lead to varying types and levels of impurities. Two prominent routes for synthesizing Marbofloxacin start from 2,3,4,5-tetrafluorobenzoic acid or 2,4,5-trifluoro-3-methoxy-benzoyl chloride. google.comgoogle.com

The synthesis of Marbofloxacin is a multi-step process, and the potential for impurity formation exists at various stages. google.com For instance, certain patented methods describe the synthesis starting from 2,4,5-trifluoro-3-methoxy-benzoyl chloride. google.com In one such process, it is noted that the addition of acid during the amination step can help suppress the formation of certain impurities by inhibiting side reactions. google.com This highlights how specific process controls are essential for minimizing unwanted byproducts.

Another major synthetic route begins with 2,3,4,5-tetrafluorobenzoic acid. google.comgoogle.com Processes starting from this material also involve several critical steps where impurities can be introduced. For example, the reaction to introduce the N-methyl piperazinyl group is crucial. If the N-methyl piperazine reagent is contaminated with piperazine, it can lead to the formation of dimeric impurities. google.comepo.org While these are distinct from Impurity A, it illustrates the sensitivity of the synthesis to reagent purity and the potential for a complex impurity profile.

Impurity A itself is structurally a quinoline core that lacks the fused pyrido-benzoxadiazine ring and the piperazinyl group of Marbofloxacin. Its formation can occur if the synthesis is halted or diverted after the formation of the quinoline backbone but before the final cyclization and addition of the piperazine moiety. Furthermore, Impurity A can be formed through the degradation of Marbofloxacin under acidic or oxidative stress conditions, which might occur during certain synthesis or work-up steps if conditions are not carefully controlled. patsnap.com

The following interactive table summarizes the key aspects of two major synthetic routes and the factors that can influence the formation of impurities like Impurity A.

| Feature | Synthetic Route 1 | Synthetic Route 2 |

| Starting Material | 2,4,5-Trifluoro-3-methoxy-benzoyl chloride google.com | 2,3,4,5-Tetrafluorobenzoic acid google.comgoogle.com |

| Key Process Step Influencing Impurities | Amination and cyclization steps. google.com | Introduction of the piperazine group and subsequent cyclization. google.com |

| Reported Control Strategy for Impurities | Use of an acid catalyst during amination to reduce side reactions. google.com | Purification steps to remove dimeric impurities; control of reagent purity (N-methyl piperazine). google.comepo.org |

| Potential for Impurity A Formation | Can arise from incomplete cyclization or degradation during acidic work-up. | Can form via degradation if acidic or oxidative conditions are present. |

Synthetic Methodologies for Marbofloxacin Impurity a As a Reference Standard

Chemical Synthesis Approaches

The generation of Marbofloxacin (B1676072) Impurity A as a reference standard is primarily achieved through controlled chemical synthesis, which can be broadly categorized into several approaches.

Controlled Cyclization and Intermediate Isolation

One of the primary strategies for synthesizing Marbofloxacin Impurity A involves the controlled cyclization of precursors and the isolation of key intermediates. Industrial synthesis routes for marbofloxacin can be adapted to produce Impurity A by halting the process at a specific stage. A key step involves the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with N,N-ethyl dimethacrylate to form a dimethylamino intermediate. Subsequent heating under reflux in toluene (B28343) facilitates the cyclization to form the quinoline (B57606) backbone characteristic of Impurity A. By stopping the synthesis after this cyclization step, prior to the piperazine (B1678402) contraction, the quinoline core of Impurity A can be isolated.

Oxidative Decarboxylation of Marbofloxacin Precursors

Another established method for the synthesis of this compound is through the oxidative decarboxylation of marbofloxacin itself or its precursors. This process involves the controlled oxidation of the carboxylic acid group, leading to the formation of the impurity. researchgate.net Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out under controlled conditions to ensure the selective decarboxylation without significant degradation of the quinoline ring. For instance, using 3% hydrogen peroxide at 25°C for 24 hours can yield Impurity A, which is then extracted using a dichloromethane (B109758)/water solvent system.

Specific Reaction Conditions and Precursors

The synthesis of this compound relies on specific precursors and precisely controlled reaction conditions to achieve the desired product with high purity.

Precursors:

2,4,5-trifluoro-3-methoxybenzoyl chloride: This compound serves as a crucial starting material in the synthesis of the quinoline core. researchgate.netgoogle.com Its trifluorinated and methoxy-substituted benzoyl structure is foundational for building the marbofloxacin framework. researchgate.net

N,N-ethyl dimethacrylate: This reagent reacts with the benzoyl chloride derivative to form an intermediate that undergoes cyclization.

Reaction Conditions:

The synthesis involves several key steps with specific conditions:

Amination: The reaction between 2,4,5-trifluoro-3-methoxybenzoyl chloride and N,N-ethyl dimethacrylate forms a dimethylamino intermediate.

Cyclization: The intermediate is then heated under reflux in a solvent like toluene to yield the quinoline backbone.

Hydrolysis: Acidic or basic hydrolysis can be employed to cleave certain groups from marbofloxacin or its intermediates to yield Impurity A.

Acidic Hydrolysis: Using 0.1–1.0 M hydrochloric acid at 60–80°C for 4–8 hours can achieve yields of 65–72%.

Basic Hydrolysis: While faster, using 0.5–2.0 M sodium hydroxide (B78521) at 40–60°C for 2–4 hours, requires careful temperature control to prevent further degradation.

The table below summarizes a comparative analysis of acidic versus basic hydrolysis for the preparation of this compound.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reaction Time (hours) | 4–8 | 2–4 |

| Temperature (°C) | 60–80 | 40–60 |

| Yield (%) | 65–72 | 55–68 |

| Purity (%) | ≥95 | ≥93 |

| Secondary Byproducts | <5% | 8–12% |

Emerging Synthetic Strategies

In addition to traditional chemical synthesis, newer methods are being explored to provide more efficient and environmentally friendly routes to this compound.

Enzymatic Hydrolysis Approaches

Preliminary studies have shown the potential of using enzymes for the synthesis of this compound. Lipases, such as those from Candida antarctica, have demonstrated the ability to selectively cleave ester groups of marbofloxacin at 37°C, resulting in the formation of Impurity A with an efficiency of 78%. This biocatalytic approach offers the advantages of high selectivity and milder reaction conditions compared to chemical hydrolysis.

Purification and Isolation Techniques for High Purity Standards

Obtaining this compound with high purity is crucial for its use as a reference standard. synzeal.comsmolecule.com Various purification and isolation techniques are employed to remove unreacted starting materials, byproducts, and other impurities. silicycle.com

Recrystallization: This is a common method for purifying the synthesized Impurity A. A mixture of ethanol (B145695) and water is often used as the solvent system for recrystallization, which can yield purities of ≥95%. Recrystallization from methanol (B129727) can achieve purities greater than 98%.

Chromatographic Separation: For achieving very high purity, chromatographic techniques are indispensable.

Reverse-phase High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating Impurity A from marbofloxacin and other closely related impurities. A typical HPLC setup uses a C18 column with a mobile phase consisting of a gradient of 0.1% phosphoric acid or trifluoroacetic acid and acetonitrile (B52724).

Column Chromatography: Silica (B1680970) gel column chromatography with an ethyl acetate (B1210297)/hexane mobile phase is another effective method for purification.

Solid-Phase Extraction (SPE): SPE can be used to minimize matrix interference during sample preparation for analysis. silicycle.com

The purity of the final product is typically confirmed using analytical techniques such as HPLC, with detection at a UV wavelength of 295 nm.

Chromatographic Purification Methods

Chromatographic techniques are indispensable for isolating and purifying this compound to the high degree required for a reference standard. High-performance liquid chromatography (HPLC) is a primary method employed for this purpose.

Advanced chromatographic techniques have been developed for the effective separation of this compound from the active pharmaceutical ingredient and other related substances. sielc.com Reverse-phase HPLC, utilizing a C18 column, is a commonly cited method. Optimized parameters for this separation include a mobile phase consisting of a gradient of acetonitrile and a phosphate (B84403) buffer (pH 2.5) or 0.1% phosphoric acid. sielc.com Detection is typically carried out using UV spectrophotometry at 295 nm. Under these conditions, this compound exhibits a distinct retention time, allowing for its resolution from marbofloxacin. For instance, one method reports a retention time of 6.2 minutes for Impurity A, compared to 8.5 minutes for marbofloxacin.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for separating marbofloxacin and its impurities. sielc.com Columns such as the Obelisc R (a tri-modal reversed-phase, cation-, and anion-exchange column) and Primesep D (a mixed-mode reversed-phase anion-exchange column) have been successfully used. sielc.com These methods provide orthogonal separation mechanisms, which can be finely tuned by adjusting mobile phase parameters like organic modifier concentration, buffer concentration, and pH to achieve optimal separation of complex mixtures. sielc.com

Preparative HPLC is also utilized for purifying larger quantities of this compound. google.com Both normal-phase and, more preferably, reverse-phase columns can be employed in preparative HPLC to achieve purities of at least 99.5%. google.com

Table 1: HPLC Parameters for this compound Purification

| Parameter | Details |

| Column Type | Reverse-phase C18. google.com |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.5) or 0.1% phosphoric acid (gradient). sielc.com |

| Flow Rate | 1.0 mL/min. |

| Detection | UV at 295 nm. |

| Retention Time (Impurity A) | Approximately 6.2 minutes. |

| Retention Time (Marbofloxacin) | Approximately 8.5 minutes. |

Crystallization Optimization

Crystallization is a critical final step in the purification process to obtain this compound in a solid, highly pure form suitable for use as a reference standard. The choice of solvent system and temperature are key factors in achieving high purity and a desirable crystal morphology.

Recrystallization from a mixture of ethanol and water has been shown to be an effective method for purifying this compound. Specifically, an ethanol-water mixture with a volume ratio of 70:30, combined with cooling to 4°C, has been reported to produce high-purity, needle-shaped crystals. This process can yield a product with a purity greater than 98% and a melting point in the range of 210–212°C.

The process often involves dissolving the crude impurity in a suitable solvent system at an elevated temperature and then allowing it to cool slowly, which promotes the formation of well-defined crystals while leaving impurities dissolved in the mother liquor. For instance, after synthesis via acidic hydrolysis, the resulting product can be purified by recrystallization from an ethanol/water mixture to achieve a purity of ≥95%. Similarly, after synthesis from marbofloxacin intermediates, recrystallization from methanol can achieve a purity of over 98%.

In some processes for the synthesis of marbofloxacin, crystallization is also a key step for purification of the final product, which can be adapted for the impurity. epo.org For example, dissolving marbofloxacin formate (B1220265) in an ethanol-water mixture and adjusting the pH can lead to crystallization upon cooling. epo.orggoogle.com

Table 2: Crystallization Parameters for this compound

| Parameter | Details |

| Solvent System | Ethanol-water mixture (e.g., 70:30 v/v), Methanol. |

| Temperature | Cooling to 4°C. |

| Resulting Purity | >98% (from methanol), ≥95% (from ethanol/water). |

| Crystal Morphology | Needle-shaped. |

| Melting Point | 210–212°C. |

Advanced Analytical Methodologies for Characterization and Quantification of Marbofloxacin Impurity a

Structural Elucidation Techniques

The definitive identification of Marbofloxacin (B1676072) Impurity A, chemically known as 6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid, relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, functional groups, and the connectivity of its atoms. While comprehensive characterization data, including detailed spectra, are often available in the Certificate of Analysis (CoA) provided with reference standards from suppliers like Daicel Pharma and SynZeal, the principles of these analytical techniques and the expected data are discussed below daicelpharmastandards.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Marbofloxacin Impurity A, HRMS analysis is expected to confirm its molecular formula, C₁₁H₈F₂N₂O₄. The technique provides a highly accurate mass measurement of the molecular ion, which can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. The theoretical monoisotopic mass of this compound is calculated to be 270.0452 g/mol nih.gov. An experimentally determined mass that is in close agreement with this theoretical value (typically within a few parts per million) provides strong evidence for the assigned molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₈F₂N₂O₄ |

| Theoretical Exact Mass | 270.0452 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Expected Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Functional Group and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the individual atoms, allowing for the assembly of the molecular skeleton and the confirmation of functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals would include those for the methylamino group, the aromatic protons on the quinoline (B57606) ring system, and the vinyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would be expected to show signals for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons of the difluorinated benzene (B151609) ring and the quinoline core, and the methyl carbon of the methylamino group.

While specific, experimentally derived spectral data is proprietary and typically provided with the purchase of a reference standard, a summary of expected NMR data based on the known structure is presented in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

| Aromatic CH | 7.0 - 8.5 | Doublet/Multiplet | Protons on the quinoline/benzene ring |

| Vinyl CH | 8.5 - 9.0 | Singlet | C2-H of the quinoline ring |

| NH | Variable | Singlet | Methylamino group proton |

| CH₃ | 2.5 - 3.5 | Singlet | Methylamino group protons |

| OH (hydroxyl) | Variable | Broad Singlet | C8-OH proton |

| OH (carboxylic acid) | > 10.0 | Broad Singlet | COOH proton |

| ¹³C NMR | Predicted Chemical Shift Range (ppm) | Assignment | |

| C=O (ketone) | 170 - 180 | C4-carbonyl | |

| C=O (carboxylic acid) | 165 - 175 | COOH | |

| Aromatic/Vinyl C | 100 - 160 | Carbons of the quinoline ring system | |

| CH₃ | 30 - 40 | Methylamino group carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group has a characteristic absorption frequency. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

These would include a broad O-H stretching band for the carboxylic acid and the hydroxyl group, a C=O stretching band for the ketone and the carboxylic acid, N-H stretching for the methylamino group, and C-F stretching bands for the two fluorine atoms attached to the aromatic ring. The presence and position of these bands provide confirmatory evidence for the structure of the impurity.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| O-H stretch (Phenol) | 3200 - 3600 |

| N-H stretch (Amine) | 3300 - 3500 |

| C=O stretch (Ketone) | 1680 - 1720 |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), marbofloxacin, and other related substances. This separation is crucial for the accurate quantification of the impurity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is the predominant mode of separation used for marbofloxacin and its impurities. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The development of a robust and reliable RP-HPLC method for the separation of this compound involves the systematic optimization of several chromatographic parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters that are typically optimized include:

Stationary Phase: C18 columns are commonly used and provide good retention and selectivity for fluoroquinolones and their impurities.

Mobile Phase Composition: The ratio of the aqueous component (often a buffer to control pH) to the organic modifier is adjusted to control the retention times of the analytes. The pH of the mobile phase is a critical parameter as it affects the ionization state of the acidic carboxylic group and the basic amino group in both marbofloxacin and its impurities, thereby influencing their retention behavior.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times.

Detection Wavelength: A UV detector is typically used, and the wavelength is selected to provide maximum sensitivity for both marbofloxacin and Impurity A.

Forced degradation studies, where marbofloxacin is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in method development. These studies help to generate the impurities, including Impurity A, and ensure that the developed HPLC method is "stability-indicating," meaning it can separate the degradation products from the intact drug nih.govajpsonline.comdphen1.com.

Several published methods for the analysis of marbofloxacin provide a basis for the development of a method for Impurity A. For instance, a stability-indicating method was developed using an XTerra RP18 column with a mobile phase of buffer (pH 2.5), methanol, and glacial acetic acid, with UV detection at 315 nm nih.gov. Another method for the determination of marbofloxacin in veterinary tablets utilized a C18 column with a mobile phase of water and acetonitrile with pH adjusted to 3.0 with ortho-phosphoric acid daicelpharmastandards.com. These conditions can be adapted and optimized for the specific separation of this compound.

Table 4: Representative Reverse-Phase HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-3.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 290 - 320 nm |

Column Chemistry Selection (e.g., C18)

The selection of appropriate column chemistry is fundamental to achieving the desired separation of this compound from the parent marbofloxacin compound and other related substances. The most commonly employed stationary phase for the analysis of fluoroquinolones, including marbofloxacin, is the C18 (octadecyl) silica-based reversed-phase column. simsonpharma.comnih.govhmdb.ca These columns offer a versatile hydrophobic stationary phase that provides effective separation for a wide range of compounds.

The retention mechanism on a C18 column is primarily based on the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. Marbofloxacin, with its relatively nonpolar core structure, exhibits strong retention on C18 columns. This compound, identified as 6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid, possesses increased polarity due to the presence of a hydroxyl group. nih.govalentris.orgcleanchemlab.com This difference in polarity is the basis for its separation from marbofloxacin using a C18 column.

The efficiency of the separation is also influenced by the physical characteristics of the column, such as particle size and length. Columns with smaller particle sizes (e.g., 5 µm) and longer lengths (e.g., 150 mm) generally provide higher resolution, which is essential for separating closely eluting impurities. simsonpharma.comnih.govhmdb.caalentris.org

| Parameter | Specification | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecyl Silica) | Provides necessary hydrophobicity for retention and selectivity. |

| Particle Size | 5 µm | Offers a good balance between efficiency and backpressure. |

| Column Length | 150 mm | Ensures sufficient resolution for complex impurity profiles. |

| Internal Diameter | 4.6 mm | Standard dimension for analytical HPLC. |

Mobile Phase Optimization Strategies

Mobile phase optimization is a critical step in developing a robust HPLC method for the quantification of this compound. The mobile phase composition directly influences the retention, resolution, and peak shape of the analytes. A typical mobile phase in reversed-phase chromatography consists of an aqueous component and an organic modifier. simsonpharma.comnih.gov

The organic modifier, commonly acetonitrile or methanol, is used to control the elution strength of the mobile phase. Increasing the proportion of the organic solvent reduces the retention time of the analytes. For the separation of marbofloxacin and its impurities, a mixture of acetonitrile and water is often employed. simsonpharma.comnih.gov

The pH of the aqueous component of the mobile phase is a crucial parameter, as fluoroquinolones are ionizable compounds. Marbofloxacin has acidic and basic functional groups, and its charge state, as well as that of Impurity A, will vary with pH. Adjusting the pH can significantly alter the retention times and selectivity. Often, an acidic pH is used, achieved by the addition of acids like ortho-phosphoric acid or formic acid, to ensure consistent ionization and good peak shapes. simsonpharma.comnih.govalentris.org The addition of a buffer, such as ammonium (B1175870) formate (B1220265), helps to maintain a constant pH throughout the analysis, leading to more reproducible results. alentris.org

| Mobile Phase Component | Function | Typical Concentration/pH |

|---|---|---|

| Acetonitrile/Methanol | Organic modifier to control elution strength | Variable, depending on elution mode (isocratic or gradient) |

| Water (High Purity) | Aqueous component of the mobile phase | Forms the base of the aqueous phase |

| Formic Acid/Ortho-phosphoric Acid | pH modifier for improved peak shape and selectivity | Adjusted to a final pH of around 3.0 |

| Ammonium Formate Buffer | Maintains stable pH for reproducible retention | Typically in the millimolar concentration range (e.g., 10mM) |

Detection Modalities (e.g., UV, PDA)

The choice of detector is paramount for the sensitive and accurate quantification of this compound. Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most commonly used detection modalities for the analysis of fluoroquinolones due to the presence of a chromophore in their chemical structure. nih.govresearchgate.net

A UV detector measures the absorbance of light at a single or a few discrete wavelengths. researchgate.net For marbofloxacin and its impurities, a wavelength in the range of 280-340 nm is typically selected to achieve maximum sensitivity. hmdb.cathermofisher.com

A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. researchgate.netnih.gov This capability provides several benefits for impurity analysis:

Peak Purity Analysis: The spectral data can be used to assess the purity of the chromatographic peaks, ensuring that the peak corresponding to this compound is not co-eluting with other impurities. nih.gov

Compound Identification: The UV spectrum can aid in the tentative identification of unknown impurities by comparing their spectra with those of known reference standards. nih.gov

Method Optimization: The ability to monitor multiple wavelengths simultaneously is advantageous during method development for selecting the optimal detection wavelength for all compounds of interest.

While PDA detectors may have slightly lower sensitivity compared to a single-wavelength UV detector at its optimal wavelength, the additional spectral information they provide is invaluable for impurity profiling and method validation. longdom.org

Isocratic vs. Gradient Elution Optimization

The choice between isocratic and gradient elution is a key consideration in the optimization of the chromatographic method for this compound.

Isocratic elution employs a constant mobile phase composition throughout the analytical run. cleanchemlab.comlongdom.org This approach is simpler to implement and is often preferred for routine quality control analyses of well-characterized samples. cleanchemlab.com For the separation of Marbofloxacin and Impurity A, an isocratic method can be effective if the resolution between the two peaks is adequate and the analysis time is acceptable. simsonpharma.comnih.gov

Gradient elution , on the other hand, involves a programmed change in the mobile phase composition during the separation. researchgate.net Typically, the percentage of the organic solvent is increased over time. This technique is particularly advantageous for analyzing complex samples containing compounds with a wide range of polarities. researchgate.net In the context of marbofloxacin impurity profiling, a gradient elution can offer several benefits:

Improved Resolution: A gradient can enhance the separation of closely eluting impurities from the main marbofloxacin peak.

Increased Peak Capacity: Gradient elution allows for the separation of a larger number of components within a single run.

The optimization of a gradient involves adjusting the initial and final mobile phase compositions, the gradient slope, and the duration of the gradient. A well-optimized gradient can provide sharp peaks and excellent resolution for both the main compound and its impurities. alentris.org

| Elution Mode | Advantages | Disadvantages | Best Suited For |

|---|---|---|---|

| Isocratic | Simplicity, reproducibility, stable baseline. cleanchemlab.comlongdom.org | Longer run times for complex samples, poor peak shape for late-eluting compounds. | Routine QC of simple mixtures with good resolution. cleanchemlab.com |

| Gradient | Improved resolution of complex mixtures, shorter run times, better peak shapes. researchgate.net | Requires more complex instrumentation, potential for baseline drift, column re-equilibration needed. researchgate.net | Impurity profiling, analysis of samples with a wide range of polarities. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the characterization and quantification of this compound. longdom.orgnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analytes are ionized. For fluoroquinolones, electrospray ionization (ESI) is commonly used. The resulting ions are then separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). The selected precursor ion for Impurity A is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). researchgate.netsigmaaldrich.comchromatographyonline.com

This technique offers several key advantages for impurity analysis:

High Specificity: The selection of a specific precursor ion and its characteristic product ions provides a high degree of certainty in the identification of Impurity A, even in complex matrices.

High Sensitivity: LC-MS/MS can achieve very low limits of detection and quantification, making it suitable for trace-level impurity analysis. nih.govmerckmillipore.com

Structural Elucidation: The fragmentation pattern of an impurity can provide valuable information about its chemical structure, aiding in the identification of unknown degradation products or metabolites.

The development of an LC-MS/MS method involves optimizing the ionization source parameters, selecting appropriate precursor and product ions, and optimizing the collision energy to achieve the desired fragmentation. researchgate.netsigmaaldrich.comchromatographyonline.com

| Parameter | Description | Significance for Impurity A Analysis |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for fluoroquinolones. | Efficiently ionizes the target impurity for mass analysis. |

| Precursor Ion (Q1) | The mass-to-charge ratio of the intact Impurity A molecule. | Provides initial selectivity for the target analyte. |

| Product Ions (Q3) | Characteristic fragments of Impurity A generated by collision-induced dissociation. | Confirms the identity of the impurity with high specificity. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to produce a stable and abundant product ion signal. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurities

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.govresearchgate.netchromatographyonline.com Given that this compound (6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid) contains polar functional groups such as a hydroxyl and a carboxylic acid, HILIC presents a viable strategy for its analysis, especially if it co-elutes with other components in a reversed-phase system. nih.govalentris.orgcleanchemlab.com

In HILIC, a polar stationary phase (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of an aqueous buffer. nih.govnih.govresearchgate.netchromatographyonline.com The retention mechanism is based on the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. nih.govchromatographyonline.com

The key advantages of HILIC for the analysis of polar impurities include:

Enhanced Retention: Polar compounds that would elute in or near the void volume in reversed-phase chromatography can be strongly retained and well-separated using HILIC. wikipedia.org

Orthogonal Selectivity: HILIC provides a different separation selectivity compared to reversed-phase chromatography, which can be beneficial for resolving complex mixtures of impurities. wikipedia.org

Improved MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation in the ESI source, resulting in enhanced sensitivity when coupled with a mass spectrometer. researchgate.net

Method development in HILIC involves the careful selection of the stationary phase, the organic solvent, and the type and concentration of the buffer in the mobile phase. nih.govnih.govchromatographyonline.com

Advanced Detection Techniques (e.g., Charged Aerosol Detection)

While UV and PDA detectors are effective for chromophoric compounds, some impurities may lack a suitable chromophore or have a significantly different UV response compared to the active pharmaceutical ingredient. In such cases, advanced detection techniques like Charged Aerosol Detection (CAD) offer a powerful alternative.

CAD is a universal detection method that can detect any non-volatile and many semi-volatile analytes. The principle of operation involves the following steps:

The eluent from the HPLC column is nebulized to form an aerosol.

The solvent is evaporated, leaving behind analyte particles.

These particles are charged by a corona discharge.

The charged particles are detected by an electrometer.

The response in CAD is dependent on the mass of the analyte, rather than its optical properties. This provides a more uniform response for different compounds, which is particularly useful for impurity quantification when reference standards are not available.

The main advantages of CAD for impurity analysis include:

Universal Detection: It can detect compounds without a chromophore, such as certain degradation products or excipients.

Consistent Response: It provides a more consistent response for different analytes compared to UV detection, facilitating the estimation of impurity levels without the need for individual calibration curves for each impurity.

High Sensitivity: CAD can achieve high sensitivity, often in the low nanogram range. nih.gov

The successful implementation of CAD requires the use of volatile mobile phases and careful optimization of detector parameters, such as the evaporator temperature.

| Detector | Principle | Selectivity | Ideal for |

|---|---|---|---|

| UV/PDA | Measures light absorbance by chromophores. researchgate.net | Selective for chromophoric compounds. | Quantification of known, chromophoric impurities like this compound. |

| LC-MS/MS | Separates ions based on mass-to-charge ratio. researchgate.netsigmaaldrich.comchromatographyonline.com | Highly selective and specific. | Identification and quantification of trace-level impurities. |

| HILIC | Partitioning of polar analytes on a polar stationary phase. nih.govresearchgate.netchromatographyonline.com | Selective for polar and hydrophilic compounds. | Separation of polar impurities not well-retained in reversed-phase. |

| CAD | Measures charge on non-volatile analyte particles. | Universal for non-volatile compounds. | Analysis of non-chromophoric impurities and for uniform response. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement from conventional High-Performance Liquid Chromatography (HPLC), offers substantial improvements in resolution, sensitivity, and speed of analysis, making it exceptionally well-suited for impurity profiling. semanticscholar.orgakjournals.com The technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, provides rapid and highly efficient separations.

For the analysis of this compound, UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), are preferred for their high sensitivity and selectivity, especially in complex matrices. mdpi.com A typical UPLC method for separating Marbofloxacin from its impurities, including Impurity A, would involve a reversed-phase approach.

Chromatographic Conditions:

Column: A sub-2 µm particle column, such as an Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm), is commonly employed for its excellent performance and stability under a wide pH range.

Mobile Phase: A gradient elution is typically used to achieve optimal separation between the main component, Marbofloxacin, and closely related impurities. The mobile phase often consists of an aqueous component, such as water with a formic acid or ammonium formate buffer to control pH and improve peak shape, and an organic component, typically acetonitrile or methanol. globalresearchonline.netmdpi.com

Detection: UV detection can be used, but for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is the detector of choice. MS/MS allows for the selective monitoring of precursor-to-product ion transitions, which is highly specific for the target analyte and minimizes interference from matrix components. mdpi.com

The high resolving power of UPLC ensures that Impurity A is baseline separated from Marbofloxacin and other related substances, which is a critical requirement for accurate quantification. The reduced run times also significantly increase sample throughput in quality control laboratories.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Analyte-specific (e.g., m/z 271.1 → [product ions]) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC and UPLC for the quantification of impurities. It is a sophisticated form of TLC that provides improved resolution, sensitivity, and reproducibility through the use of high-quality plates, automated sample application, and densitometric scanning. mdpi.com

An HPTLC method for this compound would be developed to ensure a clear separation from the active pharmaceutical ingredient (API).

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

Sample Application: Samples and standards are applied as narrow bands using an automated applicator to ensure precision.

Mobile Phase: The selection of the mobile phase is critical for achieving separation. For fluoroquinolones, ternary mixtures are often effective. A representative system could consist of ethyl acetate, methanol, and an ammonia (B1221849) solution in a specific ratio (e.g., 5:4:2, v/v/v), which would be optimized to maximize the difference in retention factor (Rf) values between Marbofloxacin and Impurity A. mdpi.com

Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light (e.g., at 254 nm or 344 nm). Quantification is performed using a densitometer that measures the absorbance or fluorescence of the spots. The peak area is then correlated with the concentration using a calibration curve. mdpi.com

HPTLC is particularly advantageous for its ability to analyze multiple samples simultaneously, reducing the cost and time per sample. It also serves as a good orthogonal technique to confirm results obtained by UPLC or HPLC.

Sample Preparation and Matrix Effects

Effective sample preparation is crucial for accurate impurity quantification, as it aims to isolate the analyte of interest from the sample matrix, which can contain excipients, degradation products, or other interfering substances.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of fluoroquinolones from various matrices. researchgate.netnih.gov The choice of sorbent is key to a successful protocol. For Marbofloxacin and its impurities, which possess both hydrophobic and ionizable functional groups, mixed-mode or polymeric sorbents are often most effective.

A common protocol using a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) would proceed as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water adjusted to a specific pH).

Loading: The sample, dissolved in an appropriate solvent, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent mixture to remove matrix interferences without eluting the analytes of interest.

Elution: Marbofloxacin and Impurity A are eluted from the sorbent using a stronger organic solvent, often with an acid or base modifier to ensure complete recovery. googleapis.com

Weak anion-exchange (WAX) sorbents can also be effective, exploiting the carboxylic acid group present on Impurity A for selective retention and elution. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. acs.org For this compound, the pH of the aqueous sample is a critical parameter. The impurity has acidic and basic functional groups, making its solubility and extractability pH-dependent.

A typical LLE procedure involves:

Adjusting the pH of the aqueous sample to a value where Impurity A is in its neutral, un-ionized form to maximize its partitioning into an organic solvent.

Extracting the aqueous sample with a water-immiscible organic solvent such as dichloromethane (B109758) or a chloroform-containing mixture. nih.govresearchgate.netull.es

Separating the organic layer, which now contains the analyte.

Evaporating the organic solvent and reconstituting the residue in a solvent compatible with the analytical instrument (e.g., the mobile phase).

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption, making it a greener alternative. researchgate.netull.es

Mitigation of Matrix Interference

Matrix effects, which manifest as either ion suppression or enhancement in mass spectrometry, can severely compromise the accuracy and precision of quantitative methods. nih.gov Several strategies can be employed to mitigate these effects during the analysis of this compound.

Optimized Sample Cleanup: Thorough sample preparation using SPE or LLE, as described above, is the first line of defense to remove interfering matrix components before they enter the analytical instrument. researchgate.net

Chromatographic Separation: Achieving good chromatographic separation of the analyte from co-eluting matrix components is essential. Adjusting the UPLC gradient profile can often resolve the analyte peak from the region where most matrix components elute.

Sample Dilution: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components entering the ion source, thereby minimizing their impact on the ionization of the analyte. nih.govsciex.com The high sensitivity of modern UPLC-MS/MS systems often permits significant dilution while still achieving the required limits of quantification. sciex.com

Use of Internal Standards: The most reliable method to compensate for matrix effects is the use of a suitable internal standard (IS). An ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it co-elutes and experiences the same matrix effects. If a SIL-IS is not available, a structurally similar compound can be used.

Matrix-Matched Calibration: When blank matrix is available, calibration standards can be prepared in the matrix extract. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. tandfonline.com

Analytical Method Validation for Impurity Quantification

Once an analytical method for this compound is developed, it must be validated to demonstrate that it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2). amsbiopharma.comeuropa.eu For an impurity quantification method, the following parameters are critical:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Marbofloxacin), other impurities, and degradation products. This is typically demonstrated by spiking the sample with all potential interferents and showing that the peak for Impurity A is pure and well-resolved. ich.org

Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of Impurity A over a specified range. For impurities, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit. ich.orgaltabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of Impurity A spiked into a sample matrix. For impurities, recovery is typically expected to be within 80-120%. altabrisagroup.com

Precision: The method's ability to generate consistent results. It is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment. amsbiopharma.com

Limit of Quantitation (LOQ): The lowest concentration of Impurity A that can be reliably quantified with acceptable precision and accuracy. ich.org

Limit of Detection (LOD): The lowest concentration of Impurity A that can be detected but not necessarily quantified with accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. globalresearchonline.net

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Analyte peak is free from interference from other components. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80.0% - 120.0% of the nominal concentration. |

| Precision (% Relative Standard Deviation, RSD) | Typically ≤ 15% at the LOQ; ≤ 10% at higher concentrations. |

| Limit of Quantitation (LOQ) | Must be at or below the reporting threshold for the impurity. |

| Robustness | No significant impact on results from minor method variations. |

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, the method must be able to distinguish and quantify the impurity without interference from the main Marbofloxacin peak or other related substances.

A common approach to demonstrate specificity is through forced degradation studies. nih.gov Marbofloxacin tablets and placebos are subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, humidity, and photolysis, to generate potential degradation products. nih.gov A stability-indicating high-performance liquid chromatography (HPLC) method is then developed to prove that the degradation products are well-resolved from both the main drug peak and its known impurities. nih.gov

The selectivity of the method is further confirmed by analyzing a placebo mixture equivalent to the commercial formulation; no interfering peaks should be observed at the retention time of this compound. globalresearchonline.netakjournals.com The peak purity of Impurity A can also be assessed using a photodiode array (PDA) detector to ensure the peak is spectrally homogeneous and not co-eluting with other substances. akjournals.com A successful specificity assessment ensures that the analytical method provides a result that is solely attributable to this compound.

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of an Impurity A reference standard.

The process involves preparing a series of dilutions from a standard stock solution to cover a range that typically spans from the limit of quantification (LOQ) to approximately 120% or 150% of the specified limit for the impurity. globalresearchonline.net For instance, a validated HPLC method for Marbofloxacin demonstrated linearity in the concentration range of 2.5 to 17.5 μg/mL. akjournals.comakjournals.com A similar range would be established for Impurity A based on its specification level.

The linearity is evaluated using the method of least squares regression analysis. The key parameters assessed are the correlation coefficient (r²) and the y-intercept of the regression line. A correlation coefficient greater than 0.999 is generally considered evidence of a strong linear relationship. globalresearchonline.netakjournals.com

Table 1: Linearity and Calibration Data

| Parameter | Result | Acceptance Criteria |

| Calibration Range | LOQ - 1.5 µg/mL | Covers the expected range of the impurity |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |

| Regression Equation | y = mx + c | - |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies by spiking a placebo matrix with known amounts of the this compound reference standard at different concentration levels.

The study is generally performed at a minimum of three concentration levels, such as 50%, 100%, and 150% of the target concentration, with multiple preparations for each level. sphinxsai.com For example, sample solutions can be spiked with a standard solution to obtain final concentrations covering the expected range of the impurity. semanticscholar.org The percentage recovery is then calculated by comparing the measured concentration to the known spiked amount. For methods analyzing Marbofloxacin, average recovery values are typically expected to be within 98.0% to 102.0%. akjournals.com The acceptance criteria for impurities may be wider depending on the concentration level. europa.eu

Table 2: Accuracy and Recovery Data for this compound

| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| Level 1 (LOQ) | 0.5 | 0.48 | 96.0 |

| Level 2 (100%) | 1.0 | 1.01 | 101.0 |

| Level 3 (150%) | 1.5 | 1.48 | 98.7 |

| Average Recovery | 98.6 |

Precision Assessment (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is assessed at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short period with the same analyst, equipment, and reagents. ut.ee It is determined by analyzing a minimum of six replicate samples of Impurity A at a target concentration or three replicates at three different concentrations on the same day. europa.eu

Intermediate Precision (Inter-day Precision): This evaluates the variability within the same laboratory but on different days, with different analysts, or using different equipment. ut.ee This demonstrates the method's reliability over time.

The precision is expressed as the Relative Standard Deviation (RSD) of the measurements. For pharmaceutical impurity analysis, the RSD values for both repeatability and intermediate precision are expected to be below a certain threshold, often less than 2%, indicating a high degree of precision. globalresearchonline.netakjournals.com

Table 3: Precision Assessment Results

| Precision Type | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | RSD (%) |

| Repeatability (n=6) | 1.0 | 1.02 | 0.008 | 0.78 |

| Intermediate Precision (Day 1) | 1.0 | 1.01 | 0.011 | 1.09 |

| Intermediate Precision (Day 2) | 1.0 | 0.99 | 0.013 | 1.31 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are crucial for impurity analysis as they define the sensitivity of the method. They can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For a validated HPLC method for Marbofloxacin, the LOD and LOQ were experimentally determined to be 0.25 μg/mL and 0.81 μg/mL, respectively. akjournals.comresearchgate.net Similar sensitivity would be required for the analytical method for Impurity A to ensure it can be reliably quantified at its specification limit.

Table 4: Method Sensitivity

| Parameter | Method | Result |

| LOD | Signal-to-Noise Ratio | 0.15 µg/mL |

| LOQ | Signal-to-Noise Ratio | 0.50 µg/mL |

Method Robustness and Ruggedness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eupharmaguideline.com Ruggedness is an evaluation of the constancy of results when external factors like different analysts, laboratories, or instruments are varied. pharmaguideline.com

To evaluate robustness, small changes are intentionally made to critical chromatographic parameters. For an HPLC method, these may include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). globalresearchonline.net

pH of the mobile phase buffer. researchgate.net

Column temperature. researchgate.net

Percentage of organic solvent in the mobile phase (e.g., ±2%). globalresearchonline.net

Different columns (e.g., different lots or suppliers). researchgate.net

The effect of these changes on the analytical results, such as retention time, peak asymmetry, and resolution, is monitored. The method is considered robust if the results remain within acceptable limits despite these variations, ensuring its transferability and reliability in different laboratory environments. globalresearchonline.netresearchgate.net

Table 5: Robustness Evaluation of Chromatographic Parameters

| Parameter Varied | Modification | Impact on Results |

| Flow Rate | ± 10% | Minor shift in retention time, quantification unaffected |

| Mobile Phase pH | ± 0.2 units | Negligible impact on resolution and peak shape |

| Column Temperature | ± 5 °C | Minor shift in retention time, quantification unaffected |

| Acetonitrile Content | ± 2% | Minor shift in retention time, resolution maintained |

Stability and Degradation Kinetics of Marbofloxacin Impurity a

Comprehensive Stability-Indicating Studies

Stability-indicating studies are essential in pharmaceutical development to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies involve subjecting the compound to forced degradation to identify potential degradation products and establish the degradation pathways. This information is crucial for developing and validating analytical methods that can accurately measure the drug's stability.

Purpose and Methodologies of Forced Degradation Studies

Forced degradation, or stress testing, is the process of intentionally degrading a sample by exposing it to conditions more severe than accelerated stability testing. nih.gov The primary objectives of these studies are to identify the likely degradation products, understand the intrinsic stability of the molecule, and establish its degradation pathways. nih.gov This process is fundamental for developing stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from any impurities or degradation products. nih.gov

Methodologies for forced degradation typically involve exposing the drug substance to a variety of stressors, including acid and base hydrolysis, oxidation, heat, and light. nih.gov The extent of degradation is often targeted to be between 5-20% to ensure that the primary degradation products are formed without leading to extensive secondary degradation. researchgate.net Analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), are then used to separate and quantify the drug substance and its degradation products. nih.gov

Analysis under Hydrolytic Stress Conditions (Acidic, Alkaline)

Marbofloxacin (B1676072) Impurity A can be formed when the parent drug, marbofloxacin, is subjected to hydrolytic stress, particularly under acidic and alkaline conditions.

Under acidic hydrolysis , marbofloxacin undergoes cleavage of its piperazinyl group and the fused pyrido-benzoxadiazine ring to yield Impurity A. Studies have shown that prolonged exposure to alkaline conditions can lead to the formation of secondary degradation products, suggesting that Impurity A itself may degrade further under these conditions.

The following table summarizes the conditions under which Marbofloxacin Impurity A is formed from marbofloxacin via hydrolysis.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | 0.1–1.0 M HCl | 0.5–2.0 M NaOH |

| Temperature (°C) | 60–80 | 40–60 |

| Duration (hours) | 4–8 | 2–4 |

Analysis under Oxidative Stress Conditions

Oxidative conditions are another key factor in the degradation of marbofloxacin and the formation of its impurities. nih.gov this compound can be generated through the controlled oxidative decarboxylation of marbofloxacin's carboxylic acid group.

Furthermore, research indicates that this compound can itself be oxidized. When subjected to oxidizing agents like hydrogen peroxide or potassium permanganate (B83412), it leads to the formation of various other oxidation products. This highlights a potential pathway for the further degradation of the impurity.

The table below outlines the conditions for the formation of this compound from marbofloxacin through oxidation.

| Parameter | Oxidative Decarboxylation |

|---|---|

| Oxidizing Agent | 3% H₂O₂ |

| Temperature (°C) | 25 |

| Duration (hours) | 24 |

Analysis under Photolytic Stress Conditions

Photostability testing is a critical component of stability studies, designed to assess the impact of light exposure on a substance. Studies on the photochemical fate of marbofloxacin have shown that it degrades upon exposure to solar light. nih.govresearchgate.net The degradation process involves the formation of primary photoproducts which are themselves susceptible to further degradation within a short period. nih.gov While this compound is not explicitly identified as a primary photoproduct in these studies, the principle of secondary degradation of initial photoproducts is well-established for the parent compound. nih.govresearchgate.net

Identification and Characterization of Secondary Degradation Products

The identification of degradation products is a key outcome of stability studies. For this compound, further degradation has been noted under specific stress conditions.

Under alkaline hydrolysis, prolonged exposure of the parent drug, marbofloxacin, results in secondary degradation, with a higher percentage of secondary byproducts observed compared to acidic hydrolysis. This suggests that this compound, once formed, can degrade into other substances, although the specific structures of these secondary byproducts are not fully elucidated in the reviewed literature.

Similarly, under oxidative stress, this compound is known to undergo further reactions to form different oxidation products. The characterization of these specific secondary degradation products would require advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Degradation Pathway Elucidation

The formation of this compound is a primary degradation pathway for the parent drug, marbofloxacin, particularly under specific stress conditions. Research has demonstrated that acidic and oxidative environments are key contributors to its formation.

Formation from Marbofloxacin

Acidic hydrolysis of marbofloxacin has been identified as a direct pathway to yielding this compound. This reaction involves the selective cleavage of marbofloxacin's fused pyrido-benzoxadiazine ring and its piperazinyl group. The specific conditions for this transformation have been detailed in research studies.

| Parameter | Condition |

|---|---|

| Reaction Type | Acidic Hydrolysis |

| Acid Concentration | 0.1–1.0 M HCl |

| Temperature | 60–80°C |

| Duration | 4–8 hours |

| Reported Yield | 65–72% |

Further Degradation of Impurity A

Once formed, this compound is itself subject to further chemical reactions and degradation. The potential degradation pathways for the impurity include oxidation, reduction, and substitution reactions.

Oxidation : The compound can be oxidized by reacting with agents such as hydrogen peroxide or potassium permanganate, which would lead to various oxidation products.

Reduction : The carbonyl group within the Impurity A structure can be reduced using agents like sodium borohydride.

Substitution : Nucleophilic substitution reactions are possible, particularly targeting the fluorine atoms on the quinoline (B57606) ring, using nucleophiles like amines or thiols.

Kinetic Modeling of Formation and Degradation

While detailed kinetic models specifically describing the formation and subsequent degradation of this compound are not extensively documented in publicly available literature, the principles for such modeling are established within pharmaceutical stability studies.

Kinetic modeling for the degradation of marbofloxacin and the formation of its impurities would typically involve analyzing data from accelerated stability studies. In these studies, drug products are exposed to elevated stress conditions (e.g., temperature, humidity, pH) to speed up chemical degradation. nih.gov

The Arrhenius equation is a fundamental tool used in this context. It allows for the extrapolation of degradation rates observed under accelerated conditions to predict the shelf-life and impurity levels under normal storage conditions. A case study on marbofloxacin formulations noted that acidic conditions during stress testing could artificially elevate the levels of Impurity A, highlighting the need for carefully designed kinetic studies.

A comprehensive kinetic model would quantify the rate of formation of Impurity A from marbofloxacin and the rate of its own degradation as a function of various factors.

| Kinetic Process | Key Modeling Parameters | Influencing Factors |

|---|---|---|

| Formation of Impurity A | Formation Rate Constant (kf) | Temperature, pH, Marbofloxacin Concentration, Catalyst Presence |

| Degradation of Impurity A | Degradation Rate Constant (kd) | Temperature, pH, Oxidizing/Reducing Agent Concentration, Light Exposure |

The development of such a model would require extensive experimental data, providing a quantitative understanding of the stability of this compound.

Q & A

Q. What analytical techniques are recommended for structural identification of Marbofloxacin Impurity A?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) to determine molecular formula (e.g., C₁₁H₈F₂N₂O₄, MW 270.19) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm functional groups and connectivity.

- HPLC-PDA/UV for purity assessment and retention time comparison against reference standards .

Cross-validate results with pharmacopeial monographs (e.g., EP standards) to confirm identity .

Q. How is this compound quantified in drug formulations?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 295 nm).

- Mobile Phase : Acetonitrile-phosphate buffer (pH 2.5) in gradient mode .

- Validation : Ensure linearity (1–120% of target concentration), precision (RSD <2%), and accuracy (98–102% recovery) .

- Sample Preparation : Extract impurities via solid-phase extraction (SPE) to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between accelerated stability studies and real-time data?

- Methodological Answer :

- Hypothesis Testing : Determine if degradation pathways (e.g., hydrolysis, oxidation) differ under stress conditions vs. long-term storage. Use LC-MS to identify degradation products .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate accelerated data, but validate with real-time samples at 6/12/24-month intervals .

- Case Study : In marbofloxacin formulations, acidic conditions may artificially increase Impurity A levels during stress testing, requiring pH-adjusted dissolution media .

Q. What strategies ensure compliance with ICH and pharmacopeial limits for this compound in regulatory submissions?

- Methodological Answer :

- Thresholds : Align with ICH Q3B(R2) (0.1% for unidentified impurities; 0.15% for identified) and EP monographs .

- Justification : Provide toxicological data (e.g., genotoxicity studies) for impurities exceeding thresholds. Cross-reference batch analysis data from safety studies .

- Documentation : Include impurity fate mapping in manufacturing processes and stability-indicating method validation reports .

Q. How can researchers optimize HPLC methods to separate co-eluting impurities structurally similar to this compound?

- Methodological Answer :

- Column Screening : Test columns with different stationary phases (e.g., phenyl-hexyl, HILIC) to improve resolution .

- Mobile Phase Modifiers : Add ion-pairing agents (e.g., tetrabutylammonium) or adjust pH (2.5–3.5) to alter retention of polar impurities .

- Advanced Detection : Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities or use tandem MS for trace-level quantification .

Research Design and Data Analysis

Q. What statistical approaches are critical for bioequivalence studies involving marbofloxacin formulations with Impurity A?

- Methodological Answer :

- Study Design : Use a randomized, two-period crossover design in animal models (e.g., dogs/cats) with washout periods to eliminate carryover effects .

- Parameters : Calculate 90% confidence intervals for AUC₀–t and Cₘₐₓ; bioequivalence is established if intervals fall within 80–125% .

- Outlier Management : Apply non-compartmental analysis (NCA) for pharmacokinetic data and exclude subjects with aberrant absorption profiles .

Q. How should researchers validate impurity-specific stability-indicating methods for this compound?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (70°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH) to confirm method robustness .

- Solution Stability : Assess impurity levels in stock solutions stored at 4°C and −20°C over 72 hours; report RSD for repeatability .

- Peak Purity : Use diode-array detectors (DAD) to ensure no co-elution (purity angle < threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products